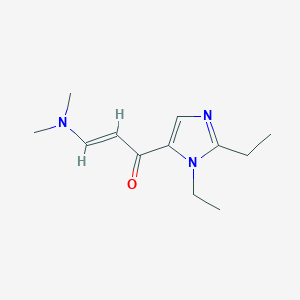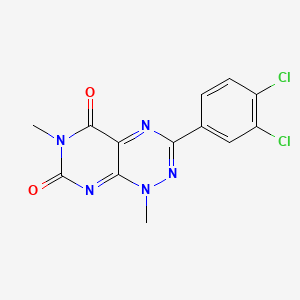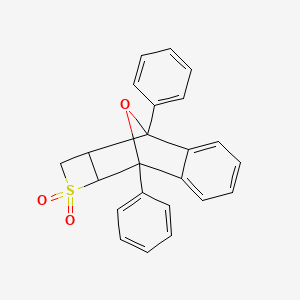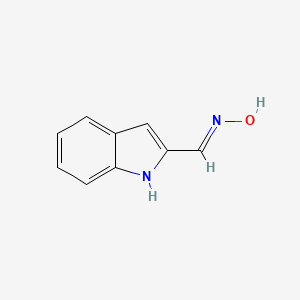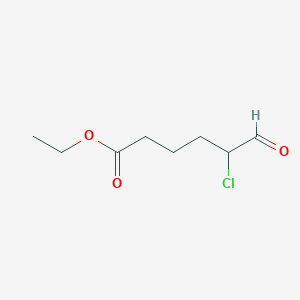
Ethyl 5-chloro-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-6-oxohexanoate is an organic compound with the molecular formula C8H13ClO3 It is an ester derivative of hexanoic acid, characterized by the presence of a chlorine atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-chloro-6-oxohexanoate can be synthesized through a multi-step process involving the chlorination of hexanoic acid derivatives. One common method involves the reaction of monoethyl adipate with trichloromethyl carbonic ether in the presence of a catalyst such as N,N-dimethylformamide. The reaction is typically carried out at a temperature of 65-70°C for about 6 hours, yielding the desired product with high purity .
Industrial Production Methods: In industrial settings, the continuous preparation of this compound is achieved using specialized equipment that ensures mild reaction conditions, high yield, and safety. The process involves the use of organic solvents like chlorobenzene and precise control of reaction parameters to optimize the production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-6-oxohexanoate undergoes various chemical reactions, including:
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or primary amines in ethanol at elevated temperatures.
Major Products Formed:
Reduction: Ethyl 5-chloro-6-hydroxyhexanoate.
Substitution: Ethyl 5-amino-6-oxohexanoate or ethyl 5-thio-6-oxohexanoate.
Scientific Research Applications
Ethyl 5-chloro-6-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including chiral alcohols and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of cholesterol-lowering drugs and other therapeutic agents.
Industry: The compound is utilized in the production of flavors, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes. For instance, in biocatalytic processes, the compound undergoes reduction by alcohol dehydrogenases, leading to the formation of chiral alcohols. The stereoselectivity of these reactions is crucial for the synthesis of enantiomerically pure pharmaceuticals .
Comparison with Similar Compounds
- Ethyl 6-chloro-6-oxohexanoate
- Ethyl 5-hydroxyhexanoate
- Ethyl 5-amino-6-oxohexanoate
Comparison: Ethyl 5-chloro-6-oxohexanoate is unique due to the presence of both a chlorine atom and a ketone group, which allows for diverse chemical transformations. Compared to ethyl 6-chloro-6-oxohexanoate, it offers different reactivity patterns due to the position of the chlorine atom. Ethyl 5-hydroxyhexanoate and ethyl 5-amino-6-oxohexanoate, on the other hand, provide functional groups that enable further derivatization and application in various synthetic pathways .
Properties
Molecular Formula |
C8H13ClO3 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
ethyl 5-chloro-6-oxohexanoate |
InChI |
InChI=1S/C8H13ClO3/c1-2-12-8(11)5-3-4-7(9)6-10/h6-7H,2-5H2,1H3 |
InChI Key |
BJJCGPSJBHPSQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,11(15)-tetraen-16-one](/img/structure/B12814718.png)
![6-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B12814719.png)
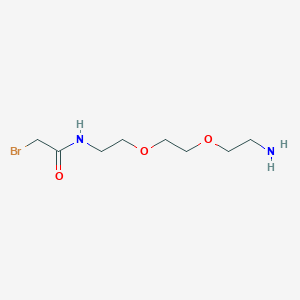
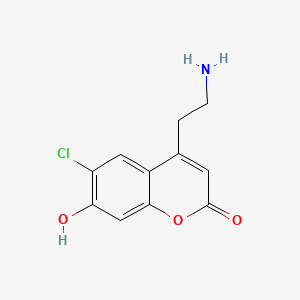
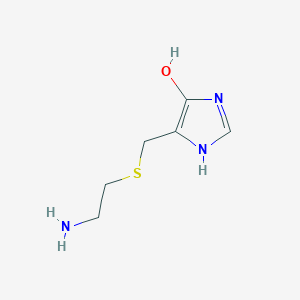
![2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde](/img/structure/B12814758.png)

![(E)-N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12814768.png)
